3-(4-((Phenylamino)phenyl)imino)indolin-2-one

IMPDH Inhibitor Immunosuppression Antiviral Research

3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6) is a synthetic indolin-2-one derivative characterized by a 4-(phenylamino)phenylimino substitution at the 3-position of the oxindole core. This compound belongs to a class of small molecules widely investigated for their capacity to inhibit protein kinases and other disease-relevant enzymes, and it is exclusively supplied for research purposes in high-purity (≥95%) form.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
CAS No. 1374447-53-6
Cat. No. B1417530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((Phenylamino)phenyl)imino)indolin-2-one
CAS1374447-53-6
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24)
InChIKeyDESDOYAKQZNPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6): Chemical Identity and Core Scaffold for Kinase and Enzyme Inhibitor Research


3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6) is a synthetic indolin-2-one derivative characterized by a 4-(phenylamino)phenylimino substitution at the 3-position of the oxindole core . This compound belongs to a class of small molecules widely investigated for their capacity to inhibit protein kinases and other disease-relevant enzymes, and it is exclusively supplied for research purposes in high-purity (≥95%) form .

Why Generic Indolin-2-one Analogs Cannot Substitute 3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6) in Targeted Assays


The indolin-2-one scaffold is a privileged structure, but subtle modifications at the 3-position drastically alter target engagement and biological readout. For instance, the simple 3-((phenylamino)methylene)indolin-2-one (lacking the extended 4-(phenylamino)phenyl linkage) exhibits a >30-fold weaker inhibition of falcipain-2 (IC50 = 50 μM) compared to the micromolar activities observed for related kinase-inhibiting scaffolds [1]. Conversely, structurally distinct 3-substituted indolin-2-ones optimized for JNK3 achieve nanomolar potency (IC50 = 40-78 nM), but their pharmacological profiles are non-transferable due to altered kinase selectivity [2]. Therefore, assuming functional interchangeability among indolin-2-ones without empirical evidence for the specific CAS 1374447-53-6 molecule is a critical error in experimental design and procurement.

Quantitative Differentiation of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6) Versus Key Analogs and Alternatives


Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Micromolar Affinity Distinguishes 1374447-53-6 from Nanomolar Mycophenolic Acid

The target compound demonstrates measurable but moderate affinity for inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis and a target for immunosuppressive and antiviral therapies. This contrasts with the clinical gold standard, mycophenolic acid (MPA), which exhibits low nanomolar potency [1]. Specifically, 3-(4-((Phenylamino)phenyl)imino)indolin-2-one exhibits a Ki of 430 nM against IMPDH II [2].

IMPDH Inhibitor Immunosuppression Antiviral Research

Cannabinoid Receptor Binding: Low Micromolar Affinity Defines a Distinct Profile from High-Affinity CB1 Ligands

In radioligand displacement assays, 3-(4-((Phenylamino)phenyl)imino)indolin-2-one binds to the cannabinoid receptor (rat CB1/2) with an IC50 of 1,430 nM [1]. This places it firmly in the low micromolar range, a stark contrast to high-affinity cannabinoid ligands that often operate in the low nanomolar range.

Cannabinoid Receptor CB1 Antagonist Neurological Research

Antidepressant Potential: Class-Level Evidence in the Forced Swim Test (FST) and Tail Suspension Test (TST)

While direct data for the specific CAS 1374447-53-6 are not available, a closely related analog series (3-phenyliminoindolin-2-one derivatives) has been evaluated for antidepressant activity. Compound 3r from this series significantly reduced immobility time in both the FST and TST at a dose of 50 mg/kg, exhibiting greater efficacy than the reference antidepressant fluoxetine [1].

Antidepressant Activity CNS Drug Discovery Behavioral Pharmacology

Patent-Defined Utility: Claimed as a Chemical Entity in a Composition-of-Matter Patent (US-9464060-B2)

The compound 3-(4-((Phenylamino)phenyl)imino)indolin-2-one is explicitly encompassed within the scope of US Patent 9,464,060 B2, which claims compounds and methods for treating a range of conditions . While this does not provide biological data, it establishes the molecule's perceived value and specific protection within a therapeutic patent estate.

Patent Landscape Chemical Intellectual Property Therapeutic Composition

Research Applications for 3-(4-((Phenylamino)phenyl)imino)indolin-2-one (CAS 1374447-53-6) Based on Quantitative Evidence


Moderate-Affinity IMPDH Probe for Mechanistic Studies of Purine Metabolism

Based on its measured Ki of 430 nM against IMPDH II [3], this compound can serve as a chemical probe in enzymatic assays requiring a less potent, reversible inhibitor. This is particularly useful for studying the kinetic and regulatory mechanisms of IMPDH without the complete and rapid enzyme blockade caused by nanomolar inhibitors like mycophenolic acid.

Low-Affinity Cannabinoid Receptor Ligand for Partial Agonist/Antagonist Screening

With an IC50 of 1,430 nM for the cannabinoid receptor [3], this compound is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel, moderate-affinity CB1 ligands. It can be used as a reference compound in high-throughput screening campaigns designed to identify new chemotypes with unique signaling profiles at the cannabinoid receptor.

Scaffold for Antidepressant Lead Optimization Programs

The demonstrated antidepressant-like activity of a closely related 3-phenyliminoindolin-2-one derivative (compound 3r) in the FST and TST models [3] provides a compelling rationale for using 3-(4-((Phenylamino)phenyl)imino)indolin-2-one as a core scaffold. Researchers can functionalize this molecule to further explore structure-activity relationships and potentially develop novel antidepressants with a distinct mechanism of action from existing therapies.

Quote Request

Request a Quote for 3-(4-((Phenylamino)phenyl)imino)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.